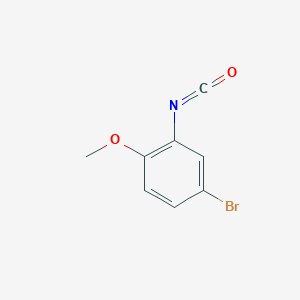

4-Bromo-2-isocyanato-1-methoxybenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

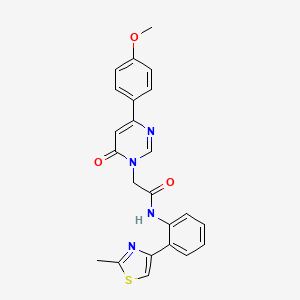

4-Bromo-2-isocyanato-1-methoxybenzene is a chemical compound with the CAS Number: 900574-83-6 . It has a molecular weight of 228.05 and its molecular formula is C8H6BrNO2 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6BrNO2/c1-12-8-3-2-6(9)4-7(8)10-5-11/h2-4H,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 228.04 . Unfortunately, specific details such as boiling point, melting point, and density were not found in the search results.科学的研究の応用

Organohalogens in the Environment

Research on bromochloromethoxybenzenes, including compounds structurally related to 4-Bromo-2-isocyanato-1-methoxybenzene, has revealed their presence in the marine troposphere of the Atlantic Ocean. These studies suggest a mixed biogenic and anthropogenic origin for these organohalogens, indicating their widespread distribution and potential environmental impact. Such research underscores the need to understand the sources, transformations, and fate of organohalogen compounds in environmental settings (Führer & Ballschmiter, 1998).

Electrochemical Applications

Another study explored the selective one-pot electrochemical thiocyanation of methoxybenzene, demonstrating high regio- and isomeric-selectivity in the production of 1-methoxy-4-thiocyanatobenzene. This research highlights the potential of electrochemical methods in synthesizing functionally diverse organohalogens, offering insights into scalable and environmentally friendly synthetic strategies (Gitkis & Becker, 2006).

Material Science and Polymer Chemistry

The synthesis of functionalized alkoxyamine initiators from compounds including 4-bromo- and 4-methoxyethylbenzenes and their application in creating block copolymers with controlled properties showcases the role of organohalogens in polymer chemistry. These findings contribute to the development of materials with specific mechanical, thermal, and chemical properties for various industrial applications (Miura et al., 1999).

Advanced Energy Materials

Investigations into novel bifunctional electrolyte additives for lithium-ion batteries, including 4-bromo-2-fluoromethoxybenzene, illustrate the importance of organohalogens in enhancing the safety and performance of energy storage devices. Such research contributes to the development of more reliable and efficient batteries for consumer electronics, electric vehicles, and renewable energy storage solutions (Zhang Qian-y, 2014).

Safety and Hazards

作用機序

Target of Action

Similar compounds have been known to interact with genomic dna .

Mode of Action

It’s known that brominated compounds can undergo electrophilic aromatic substitution reactions . In such reactions, the electrophile (in this case, the bromine atom) forms a sigma-bond with the benzene ring, generating a positively charged intermediate . This intermediate then loses a proton, yielding a substituted benzene ring .

Biochemical Pathways

It’s known that brominated compounds can participate in various organic reactions, including free radical reactions and nucleophilic substitutions .

Result of Action

It’s known that brominated compounds can cause significant changes in the molecular structure of the targets they interact with .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-2-isocyanato-1-methoxybenzene. Factors such as temperature, pH, and the presence of other compounds can affect the rate and extent of its reactions .

特性

IUPAC Name |

4-bromo-2-isocyanato-1-methoxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO2/c1-12-8-3-2-6(9)4-7(8)10-5-11/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JETIPBCSRYCACD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)N=C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2889090.png)

![2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(o-tolyl)acetamide](/img/structure/B2889095.png)

![N-(2,4-dimethylphenyl)-2-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2889100.png)

![2-(Benzylsulfanyl)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one](/img/structure/B2889101.png)

![N-(4-isopropylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2889103.png)

![2-[(1E)-3-[(1E)-5,5-dimethyl-3-[(1E)-3-[(2E)-1,1,3-trimethyl-1H,2H,3H-benzo[e]indol-2-ylidene]prop-1-en-1-yl]cyclohex-2-en-1-ylidene]prop-1-en-1-yl]-1,1,3-trimethyl-1H-benzo[e]indol-3-ium perchlorate](/img/structure/B2889106.png)